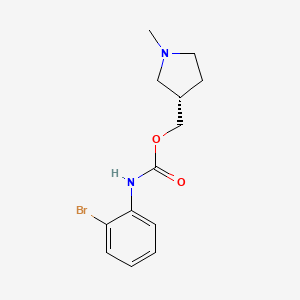

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate

Description

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a carbamate-linked 2-bromophenyl moiety. Its molecular structure (CAS 1632296-32-2) confers unique pharmacological properties, particularly as a selective muscarinic M3 receptor antagonist . The compound’s synthesis typically involves reacting (S)-1-methylpyrrolidine with 2-bromophenyl isocyanate under controlled conditions, yielding a product optimized via chromatography or recrystallization .

The ortho-bromophenyl group enhances receptor binding affinity and selectivity, while the (S)-configured pyrrolidine ring contributes to stereospecific interactions with the M3 receptor. This compound has shown promise in treating conditions like asthma, chronic obstructive pulmonary disease, and urinary incontinence by inhibiting smooth muscle contractions .

Properties

Molecular Formula |

C13H17BrN2O2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

[(3S)-1-methylpyrrolidin-3-yl]methyl N-(2-bromophenyl)carbamate |

InChI |

InChI=1S/C13H17BrN2O2/c1-16-7-6-10(8-16)9-18-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)/t10-/m0/s1 |

InChI Key |

JVFOKKDTUCBMBH-JTQLQIEISA-N |

Isomeric SMILES |

CN1CC[C@@H](C1)COC(=O)NC2=CC=CC=C2Br |

Canonical SMILES |

CN1CCC(C1)COC(=O)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate typically involves the reaction of (S)-1-methylpyrrolidine with 2-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Structural Analogues and Enantiomers

The pharmacological profile of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is heavily influenced by its stereochemistry and substituent arrangement. Key comparisons include:

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| (R)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate | Enantiomer of target compound | Potential divergent receptor interaction | Opposite stereochemistry reduces M3 affinity |

| (S)-(1-Methylpyrrolidin-3-yl)methyl (4-bromophenyl)carbamate | Para-bromo substitution on phenyl ring | Altered receptor selectivity | Reduced M3 specificity due to bromine position |

| Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | Pyrrolidine ring with diketone | Enzyme inhibition | Lack of bromophenyl group diminishes muscarinic activity |

| (S)-Nicotine | Pyridine-pyrrolidine hybrid | Muscarinic agonist | Agonist vs. antagonist activity due to structural divergence |

- Enantiomeric Effects : The (R)-enantiomer exhibits reduced M3 receptor binding, underscoring the importance of stereochemistry in pharmacological efficacy .

- Bromine Position : Moving bromine from ortho (2-position) to para (4-position) disrupts optimal receptor-ligand interactions, highlighting the ortho-bromo’s role in M3 selectivity .

Substituent Variations in Carbamate Derivatives

Alterations in the carbamate group or pyrrolidine substituents significantly impact lipophilicity, pharmacokinetics, and receptor engagement:

| Compound Name | Substituent Variation | Pharmacological Impact |

|---|---|---|

| Ethyl N-(1-methylpyrrolidin-3-yl)carbamate | Ethyl group replaces methyl | Increased lipophilicity alters absorption and half-life |

| Propyl N-(1-methylpyrrolidin-3-yl)carbamate | Propyl group | Potential shift in off-target effects due to bulkier substituent |

| Methyl N-(2-methylpyrrolidin-3-yl)carbamate | Methyl at pyrrolidine 2-position | Altered nitrogen substitution reduces receptor affinity |

- Alkyl Chain Effects : Ethyl and propyl carbamates exhibit modified pharmacokinetics but often lack the target compound’s M3 selectivity due to steric hindrance or reduced hydrogen-bonding capacity .

Brominated Pyrrolidine Derivatives

Comparisons with brominated pyrrolidine amines reveal the critical role of the carbamate group:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Bromophenyl)pyrrolidin-3-amine | Amine group instead of carbamate | Enhanced CNS penetration but reduced receptor specificity |

| 1-(4-Bromophenyl)pyrrolidin-3-amine | Para-bromo substitution | Lower affinity for muscarinic receptors compared to ortho derivatives |

- Carbamate vs. Amine : The carbamate group in the target compound improves metabolic stability and receptor binding precision compared to amine analogues .

Unique Advantages of this compound

The compound’s ortho-bromophenyl carbamate-pyrrolidine architecture provides distinct advantages over analogues:

Selective M3 Antagonism : High specificity minimizes off-target effects on other muscarinic subtypes (e.g., M2 or M1), reducing adverse reactions like dry mouth or tachycardia .

Metabolic Stability : The carbamate linkage resists enzymatic degradation better than ester or amide analogues, enhancing bioavailability .

Stereochemical Precision : The (S)-configuration optimizes spatial alignment with the M3 receptor’s binding pocket, a feature absent in racemic mixtures or enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.